Crotonic acid is primarily used in the production of copolymers with various comonomers . These copolymers are often marketed under trade names like Mowilith, Vinnapas, and Vinac . The specific methods of application or experimental procedures would depend on the type of copolymer being produced and the intended use of the product. The outcomes of these processes are various types of copolymers that have a wide range of industrial applications.
In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellul
In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellulose (NC) membrane without losing transferred proteins and damaging the membrane . This method allows for the re-probing of different proteins on the same membrane, improving the efficiency of the western blotting process.
Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these est
Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these esters are used. The outcomes of these processes could include improved quality or characteristics of the leather products.
Crotonic acid, also known as 2-butenoic acid or α-butenoic acid, features a double bond between the second and third carbon atoms in its chain. Its molecular weight is approximately 86.09 g/mol . The compound exists in two stereoisomeric forms: the trans isomer is found in croton oil, while the cis isomer has been synthesized artificially but does not occur naturally .
Crotonic acid exhibits several biological activities:
Crotonic acid can be synthesized through various methods:
Crotonic acid has a wide range of applications:
Studies on crotonic acid interactions with other compounds reveal its reactivity:
Crotonic acid shares structural similarities with several other compounds. Here’s a comparative overview:
Compound Name | Formula | Unique Features |
---|---|---|
Acrylic Acid | C₃H₄O₂ | A simpler structure; widely used in polymers. |
Methacrylic Acid | C₄H₆O₂ | Similar structure but with a methyl group; used in plastics. |
Angelic Acid | C₅H₈O₂ | Contains an additional carbon; found naturally. |
Tiglic Acid | C₅H₈O₂ | Isomer of angelic acid; used in flavoring agents. |
Crotonic acid's unique position as an α,β-unsaturated fatty acid allows it to participate in specific reactions that other similar compounds may not engage in as readily, particularly its ability to undergo polymerization effectively.
Traditional petrochemical synthesis of crotonic acid represents the dominant industrial approach, originating from fossil oil derivatives through a complex multi-step process [1]. The conventional route begins with ethylene production via naphtha cracking, proceeds through acetaldehyde formation by ethylene oxidation, continues with aldol condensation of acetaldehyde to acetaldol, followed by dehydration to crotonaldehyde, and concludes with oxidation of crotonaldehyde to crotonic acid [1]. This extensive pathway demonstrates significant limitations, yielding only approximately 30% crotonic acid after all processing steps [1] [2] [3].
The petrochemical route's inefficiency stems from multiple factors including the numerous synthesis steps required, substantial product losses during purification through fractional distillation and crystallization from water, and generation of highly contaminated effluent during the crystallization step [1]. The process complexity contributes to economic disadvantages and environmental concerns, making it susceptible to feedstock price volatility and regulatory pressures associated with fossil fuel dependency [2] [3].
Alternative petrochemical methods have been explored to address these limitations, including isomerization of vinylacetic acid with sulfuric acid, photochemical oxidation of crotonaldehyde, dehydration of 2-hydroxybutanoic acid, condensation of acetaldehyde and malonic acid with pyridine as catalyst achieving 85% yield, oxycarbonylation of propene with transition metal complex catalysts, reaction of acetic anhydride with acetaldehyde using basic aluminum acetate as catalyst, carbonylation of propylene oxide, and oxidation of butene with heteropolymolybdic acid [1]. Despite these alternatives, the traditional route remains predominant in industrial applications due to established infrastructure and process familiarity.
Catalytic oxidation of crotonaldehyde represents the final and most critical step in both traditional and optimized crotonic acid synthesis pathways [4] [5]. The reaction follows the stoichiometry: CH₃CH=CHCHO + ½O₂ → CH₃CH=CHCO₂H, where crotonaldehyde undergoes selective oxidation to form crotonic acid [4] [5].
Molybdophosphoric acid supported on activated carbon has emerged as a highly effective catalyst system for this transformation [6]. Response surface methodology optimization revealed optimal conditions including molybdophosphoric acid loading of 0.25, mass ratio of catalyst to crotonaldehyde of 0.025, and mass ratio of vanadium pentoxide to molybdophosphoric acid of 0.08, achieving 66.7% crotonic acid yield [6]. The full 2³ central composite design approach demonstrated that these optimized conditions provide superior performance compared to non-optimized systems [6].
Silver-aluminum oxide catalyst systems have also shown promise for crotonaldehyde oxidation [5]. The reaction utilizes oxygen as oxidant in the presence of ethyl acetate solvent and Ag/Al₂O₃ catalyst mixture, demonstrating high catalytic oxidation activity and selectivity [5]. The supported catalyst exhibits advantages including simple preparation, high catalytic activity, high selectivity, and high stability with reusability potential [7].
Vanadium-based catalyst systems incorporate vanadium pentoxide as a promoter with molybdophosphoric acid, providing moderate selectivity with controlled oxidation conditions [8] [9]. These systems demonstrate the importance of multi-component catalysts where single component catalysts show limited activity, but multi-component systems exhibit improved activity and selectivity through synergistic effects [10]. The volcano-type correlation between consumption rate of crotonaldehyde and heat of formation at each additive component suggests optimal performance occurs within specific thermodynamic ranges [10].
Process optimization studies indicate that temperature, pressure, catalyst loading, and residence time significantly influence reaction outcomes [5] [11]. The reaction typically proceeds through consecutive pathways involving intermediate formation, with Brønsted acidity of catalysts playing crucial roles in carboxylic acid formation [10]. Industrial implementation requires careful control of these parameters to achieve economically viable yields while maintaining product purity and catalyst longevity.
Bio-based production of crotonic acid through polyhydroxyalkanoate pyrolysis represents a revolutionary approach that addresses the limitations of petrochemical synthesis [1] [12] [13]. Polyhydroxybutyrate and its copolymers serve as renewable feedstock sources, produced by microbial fermentation using inexpensive substrates including agricultural waste and wastewater streams [1] [12].
The thermal degradation mechanism of polyhydroxybutyrate proceeds primarily through β-elimination followed by unzipping β-elimination at the crotonyl chain end [1] [14]. This degradation pathway demonstrates remarkable selectivity, where the crotonyl chain end undergoes β-elimination at the ester group neighboring the chain end, forming crotonic acid when hydroxybutyrate monomers are present or 2-pentenoic acid when hydroxyvalerate monomers are present [15] [16]. The relative acidity of the removed hydrogen atom determines the reactivity of β-elimination, with the carbonyl group nucleophilically attacking the β-hydrogen acting as Lewis base [1].
Thermogravimetric analysis reveals that polyhydroxybutyrate degradation occurs within the temperature range of 270°C to 350°C, with maximum degradation rate at 310°C [13] [2] [3]. Isothermal pyrolysis at 310°C yields approximately 63% crotonic acid, representing a 30% improvement over conventional petrochemical methods [13] [2] [3]. This significant enhancement demonstrates the superior efficiency of the bio-based approach while utilizing renewable feedstock sources.
Advanced pyrolysis techniques have achieved even higher yields through process optimization. Thermolytic distillation at 170°C under reduced pressure (150 mbar) has demonstrated exceptional performance, yielding 92% crotonic acid recovery from pure polyhydroxybutyrate, 78% from polyhydroxybutyrate-enriched bacteria containing 60% polyhydroxybutyrate, and 58% from bacteria containing 30% polyhydroxybutyrate [17] [18]. This thermolytic distillation process operates significantly below the traditional decomposition temperature range, suggesting enhanced selectivity and reduced side reactions [17].
Polyhydroxybutyrate-co-hydroxyvalerate copolymer pyrolysis offers additional advantages through simultaneous production of both crotonic acid and 2-pentenoic acid [15] [19] [16]. Optimal conditions of 240°C, 1 hour residence time, and 0.15 L/min nitrogen flow rate corresponding to 20 seconds mean hot vapor residence time achieve yields of 80 ± 2% for crotonic acid and 67 ± 1% for 2-pentenoic acid [15] [19] [16]. Combined pyrolysis at 220°C for 90 minutes with vapor fractionation by distillation results in yields of 81% and 92% for crotonic acid and 2-pentenoic acid respectively [19] [16].
The bio-based approach offers substantial environmental and economic benefits including renewable feedstock utilization, simplified processing compared to petrochemical routes, reduced environmental impact through easier byproduct treatment, and independence from fossil fuel price volatility [2] [3]. Mixed microbial culture-based production further enhances sustainability by utilizing waste streams as feedstock sources while producing valuable chemical intermediates [12] [15].
Continuous flow synthesis represents a paradigm shift in crotonic acid production, addressing the fundamental limitations of traditional batch processing including poor selectivity, low yields, and safety hazards [20] [21]. The development of continuous-flow processes for crotonic acid production from crotonaldehyde with air has demonstrated significant advantages over conventional batch reactors [20] [21].
The optimized continuous flow protocol achieves over 91% yield with 99.5% purity, substantially outperforming batch processes while operating with shorter residence times [20] [21]. This remarkable improvement stems from enhanced mass and heat transfer characteristics inherent to microreactor systems, enabling precise control of reaction parameters including temperature, pressure, and residence time [20] [22] [23]. The confined reaction environment facilitates better mixing and heat dissipation, reducing hot spot formation and side reactions that compromise selectivity in batch systems [22].
Safety considerations represent a critical advantage of continuous flow synthesis, particularly when handling oxygen-containing gas mixtures with organic substrates [20] [11]. The reduced reaction volume and enhanced heat transfer capabilities minimize explosion risks and thermal runaway scenarios common in batch oxidation processes [20]. Additionally, the continuous nature allows for immediate separation and recovery of products, reducing exposure time to potentially hazardous conditions [20].
Process intensification through continuous flow enables operation under elevated temperatures and pressures that would be unsafe or impractical in batch systems [11]. The precise residence time control allows for optimization of reaction kinetics while minimizing degradation reactions [23]. Studies have demonstrated that residence time manipulation can selectively control reaction pathways, enabling synthesis of desired products while suppressing unwanted side reactions [23].
The integration of advanced process control strategies enhances the robustness and efficiency of continuous flow crotonic acid synthesis [24]. Real-time monitoring and feedback control systems enable immediate response to process variations, maintaining optimal conditions throughout operation [24]. This level of control is particularly valuable for industrial-scale implementation where consistent product quality and yield are essential [24].
Numbering-up strategies address the traditional limitation of low throughput in microreactor systems [22]. Implementation of multiple parallel channels significantly increases production rates while maintaining the advantages of microreactor technology [22]. Studies have shown that numbering-up from single to twenty channels can increase product flow rates by orders of magnitude while preserving reaction conversion and selectivity [22].
The economic advantages of continuous flow synthesis include reduced capital investment due to compact equipment design, lower operating costs through improved efficiency and reduced waste generation, enhanced process safety reducing insurance and regulatory costs, and simplified scale-up procedures compared to batch processes [22]. The high utilization of reagents through improved recovery systems further enhances economic viability [20].
Environmental benefits of continuous flow synthesis encompass reduced solvent consumption, minimized waste generation, lower energy requirements due to improved heat integration, and reduced emissions through enhanced process control [20] [24]. These advantages align with sustainable manufacturing principles and environmental regulations governing chemical production [25].
Corrosive;Irritant